(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one

GSK-3β inhibitor synthesis chiral intermediate procurement asymmetric synthesis

(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one (CAS 920801-72-5, molecular formula C₁₈H₁₈FNO₂, MW 299.3 g/mol) is a synthetic, enantiomerically defined morpholin-3-one derivative bearing a 3-fluorophenyl group at the 6-position and an (S)-1-phenylethyl substituent on the ring nitrogen. The compound is disclosed as a key intermediate within the Sanofi-Aventis / Mitsubishi Tanabe Pharma patent family (US 2009/0156804 A1) for the industrial-scale production of optically active 2-aryl-substituted morpholine building blocks.

Molecular Formula C18H18FNO2
Molecular Weight 299.3 g/mol
CAS No. 920801-72-5
Cat. No. B12635636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
CAS920801-72-5
Molecular FormulaC18H18FNO2
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC(=CC=C3)F
InChIInChI=1S/C18H18FNO2/c1-13(14-6-3-2-4-7-14)20-11-17(22-12-18(20)21)15-8-5-9-16(19)10-15/h2-10,13,17H,11-12H2,1H3/t13-,17-/m0/s1
InChIKeyZIVGOMZNHSWPIN-GUYCJALGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one (CAS 920801-72-5): A Defined Chiral Intermediate for GSK-3β–Targeted Alzheimer's Programs


(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one (CAS 920801-72-5, molecular formula C₁₈H₁₈FNO₂, MW 299.3 g/mol) is a synthetic, enantiomerically defined morpholin-3-one derivative bearing a 3-fluorophenyl group at the 6-position and an (S)-1-phenylethyl substituent on the ring nitrogen . The compound is disclosed as a key intermediate within the Sanofi-Aventis / Mitsubishi Tanabe Pharma patent family (US 2009/0156804 A1) for the industrial-scale production of optically active 2-aryl-substituted morpholine building blocks . These building blocks are essential starting materials for synthesizing 2-(2-arylmorpholin-4-yl)-1-methyl-1H-[4,4′]bipyrimidinyl-6-one derivatives, a class of tau protein kinase 1 (TPK1/GSK-3β) inhibitors being developed as therapeutic agents for Alzheimer's disease .

Why Generic Substitution Fails for (6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one: Stereochemical Fidelity and the Cascade of Chiral Information


In the context of procuring this morpholin-3-one intermediate, 'generic substitution' — whether through an enantiomer, diastereomer, regioisomer, or reduced morpholine analog — is not functionally equivalent. The compound possesses two stereogenic centers (6R at the morpholinone ring and 1′S at the N-phenylethyl group), each of which transmits absolute stereochemical information into the downstream GSK-3β inhibitor scaffold . The patent literature explicitly establishes that the optically active 2-aryl-substituted morpholine must enter subsequent coupling steps with defined chirality, as the final 2-(2-arylmorpholin-4-yl)-1-methyl-1H-[4,4′]bipyrimidinyl-6-one products exhibit tau protein kinase 1 inhibitory activity that is intrinsically dependent on three-dimensional molecular recognition . Using the enantiomeric (6S,1′R) compound (CAS 920798-14-7), a diastereomeric variant, or the corresponding reduced morpholine (CAS 920798-64-7) would generate a different stereoisomeric series of final drug candidates, with no guarantee of equivalent potency, selectivity, or pharmacokinetic profile . The morpholin-3-one carbonyl is also a critical functional handle: it distinguishes this intermediate from morpholine analogs and governs reactivity in the subsequent coupling and reduction steps of the patented route .

Quantitative Differentiation Evidence for (6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one: Head-to-Head Data Against Closest Analogs


Stereochemical Configuration Identity: (6R,1′S) vs. Enantiomer (6S,1′R) — Absolute Configuration Dictates Downstream GSK-3β Inhibitor Enantiomeric Series

The target compound (CAS 920801-72-5) carries a defined (6R) configuration at the morpholin-3-one ring and (1S) configuration at the N-phenylethyl substituent, installed via (S)-2-methyl-CBS-oxazaborolidine-mediated asymmetric reduction of the corresponding ketone precursor . The enantiomeric compound, (6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one (CAS 920798-14-7), would be produced using the (R)-CBS catalyst and leads to the opposite enantiomeric series of final GSK-3β inhibitor drug candidates . In the analogous 2-phenylmorpholine-GSK-3β inhibitor series, switching from the (S)-enantiomer to the (R)-enantiomer at the morpholine 2-position resulted in a >20-fold loss of GSK-3β inhibitory potency in biochemical assays , establishing that stereochemical inversion at the morpholine core cannot be assumed to yield equipotent final compounds.

GSK-3β inhibitor synthesis chiral intermediate procurement asymmetric synthesis

Morpholin-3-one Carbonyl as a Synthetic Handle: Functional-Group Differentiation from Reduced Morpholine Analogs

The target compound is a morpholin-3-one, distinguished from morpholine analogs by the presence of a lactam carbonyl at position 3 of the heterocyclic ring . The closest reduced morpholine comparator, (2S)-2-(3-fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine (CAS 920798-64-7, molecular formula C₁₈H₂₀FNO, MW 285.4 g/mol), lacks this carbonyl oxygen and contains a fully saturated morpholine ring . The mass difference between the two compounds is 13.9 g/mol (299.3 vs 285.4 g/mol), corresponding precisely to one oxygen atom . The carbonyl is not merely a structural feature; in the patented synthetic route, it serves as the functional handle for subsequent reduction to the morpholine, which then undergoes N-arylation coupling with 2-chloro-1-methyl-1H-[4,4′]bipyrimidinyl-6-one to yield the final GSK-3β inhibitors .

synthetic intermediate differentiation functional group reactivity morpholin-3-one vs morpholine

Regioisomeric Fluorine Substitution: 3-Fluorophenyl vs. 4-Fluorophenyl — Impact on Downstream GSK-3β Inhibitor Potency

The target compound carries a 3-fluorophenyl substituent at the morpholin-3-one 6-position. The regioisomeric 4-fluorophenyl analog, (6R)-6-(4-fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one (no CAS identified in public databases), differs solely in the position of the fluorine atom on the phenyl ring . In the final 2-(2-arylmorpholin-4-yl)-1-methyl-1H-[4,4′]bipyrimidinyl-6-one GSK-3β inhibitor series, the position of fluorine substitution on the aryl ring is known to affect inhibitory potency: SAR studies on related 2-phenylmorpholine GSK-3β inhibitors show that 3-fluoro and 4-fluoro substitution patterns produce compounds with distinct IC₅₀ values, with certain regioisomers differing by ≥5-fold in potency against human GSK-3β in biochemical assays . While direct IC₅₀ data for the final drug candidate derived specifically from the 3-fluorophenyl intermediate vs the 4-fluorophenyl intermediate are not publicly disclosed, the broader SAR literature for this scaffold establishes that fluorophenyl regioisomerism is a non-trivial variable in achieving optimal GSK-3β engagement .

fluorine regioisomerism GSK-3β SAR medicinal chemistry

N-(1-Phenylethyl) Chiral Auxiliary: (1S) Configuration Secures Enantiomeric Integrity Through the Synthetic Sequence

The (1S)-1-phenylethyl group on the morpholin-3-one nitrogen functions as a chiral auxiliary that reinforces enantiomeric integrity during subsequent synthetic transformations . The diastereomeric compound with (1R) configuration at the N-phenylethyl group would create a matched/mismatched situation with the (6R) center, potentially altering the diastereoselectivity of subsequent reactions. In the patent methodology, the (S)-1-phenylethyl group is introduced via reaction of the optically active ethanolamine intermediate with (S)-1-phenylethylamine, leveraging the pre-existing chirality to direct the stereochemical outcome of morpholinone ring closure . The achiral N-substituent comparator, (6S)-6-(3-fluorophenyl)-4-(2-phenylethyl)morpholin-3-one (CAS 920798-16-9, C₁₈H₁₈FNO₂, MW 299.3 g/mol), lacks this internal stereochemical control element and would yield racemic or poorly enantioenriched products if used as a substitute in the same synthetic sequence . The molecular formula and molecular weight are identical to the target compound (C₁₈H₁₈FNO₂, MW 299.3), but the absence of a chiral N-substituent fundamentally alters the stereochemical course of downstream chemistry .

chiral auxiliary N-phenylethyl enantiomeric purity

Patent-Linked Synthetic Provenance: US 2009/0156804 A1 Defines the Validated Route for GMP-Ready Intermediate Production

The compound (6R)-6-(3-fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is explicitly encompassed within the Markush structures and synthetic methodology of US Patent Application 2009/0156804 A1, assigned to Sanofi-Aventis and Mitsubishi Tanabe Pharma Corporation . This patent provides a validated, industrially scalable asymmetric synthetic route employing (S)-2-methyl-CBS-oxazaborolidine-catalyzed borane reduction to set the (R) configuration, followed by cyclization to the morpholin-3-one and N-functionalization with (S)-1-phenylethylamine . By contrast, generic morpholine intermediates sourced from non-patent routes (e.g., commercial 2-arylmorpholines or morpholin-3-ones from catalog suppliers) lack documented provenance linking them to the Sanofi/Mitsubishi GSK-3β inhibitor program, creating uncertainty regarding their suitability as drop-in replacements for the patented synthetic sequence . The patent also establishes that the compound of formula 44 (ethyl 3-oxo-3-(pyrimidin-4-yl)propionate) and the optically active 2-aryl-substituted morpholine are the two key starting materials for the convergent synthesis of the final GSK-3β inhibitor, and that their defined stereochemistry is integral to the industrial process .

patent-protected synthesis process chemistry pharmaceutical intermediate procurement

Procurement-Guiding Application Scenarios for (6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one


GSK-3β (Tau Protein Kinase 1) Inhibitor Drug Discovery and Lead Optimization for Alzheimer's Disease

As defined in US 2009/0156804 A1 and WO 2003/027080, this morpholin-3-one intermediate is designed to be coupled with 2-chloro-1-methyl-1H-[4,4′]bipyrimidinyl-6-one to produce 2-(2-arylmorpholin-4-yl)-1-methyl-1H-[4,4′]bipyrimidinyl-6-one derivatives — a class of compounds with demonstrated tau protein kinase 1 (GSK-3β) inhibitory activity being developed for Alzheimer's disease . Procurement of the (6R,1′S) enantiomer with documented enantiomeric purity is essential for generating the correct stereoisomer of the final drug candidate with optimal GSK-3β engagement, as class-level SAR evidence demonstrates that morpholine stereochemistry can impact potency by >20-fold .

Process Chemistry Scale-Up and GMP Intermediate Manufacturing for Clinical Candidate Supply

The patented CBS-oxazaborolidine asymmetric reduction route described in US 2009/0156804 A1 provides an industrially validated pathway for producing this intermediate at scale with controlled enantiomeric purity . For CROs or CDMOs tasked with manufacturing a clinical candidate derived from the Sanofi/Mitsubishi GSK-3β program, sourcing this specific morpholin-3-one — rather than a generic analog — ensures alignment with the process described in the patent, which is critical for demonstrating process equivalency in regulatory submissions .

Stereochemical Probe Studies: Quantifying the Contribution of Morpholin-3-one Configuration to Downstream Biological Activity

For medicinal chemistry teams exploring the structure-activity relationships of GSK-3β inhibitors, the (6R,1′S) intermediate serves as a defined stereochemical input for systematic comparisons with its (6S,1′R) enantiomer (CAS 920798-14-7) and diastereomers . By using both enantiomers in parallel synthetic sequences, researchers can quantify the stereochemical contribution to GSK-3β IC₅₀, selectivity, and in vivo tau phosphorylation markers, building on the class-level observation that enantiomeric morpholine derivatives can differ in potency by >20-fold .

Intellectual Property Landscape Navigation and Freedom-to-Operate Assessment for GSK-3β Inhibitor Programs

Because this compound is specifically encompassed within the Sanofi-Aventis / Mitsubishi Tanabe Pharma patent family (US 2009/0156804 A1), organizations developing competing GSK-3β inhibitors must evaluate whether their synthetic routes infringe on the patented use of this intermediate . For procurements supporting freedom-to-operate analyses or design-around strategies, obtaining the authentic compound with documented CAS registry and patent linkage enables rigorous analytical comparison with alternative intermediates and synthetic pathways .

Quote Request

Request a Quote for (6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.